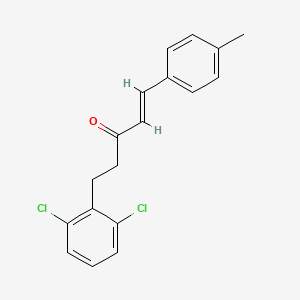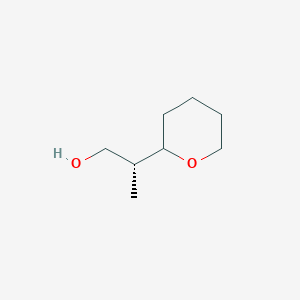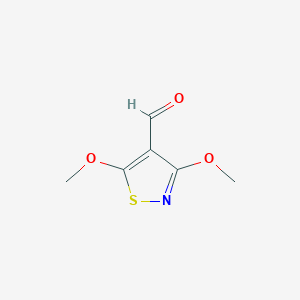![molecular formula C26H25N3O B2521245 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline CAS No. 638141-74-9](/img/structure/B2521245.png)
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline is a complex organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features an indole fused with a quinoxaline ring, which is further substituted with a phenoxyethyl group.
Preparation Methods
The synthesis of 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole and quinoxaline precursors, which are then coupled using a suitable catalyst. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques like continuous flow synthesis.
Chemical Reactions Analysis
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the corresponding reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogenated reagents can replace the phenoxy group with other functional groups.
Common Reagents and Conditions: Typical reagents include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Scientific Research Applications
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as a DNA-intercalating agent, which can be useful in studying DNA-protein interactions and gene regulation.
Mechanism of Action
The mechanism of action of 6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline involves its interaction with biological macromolecules. The compound can intercalate into DNA, stabilizing the DNA duplex and inhibiting the replication process. This leads to cytotoxic effects, particularly in rapidly dividing cancer cells. The molecular targets include DNA and associated proteins involved in replication and transcription .
Comparison with Similar Compounds
6-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-6H-indolo[2,3-b]quinoxaline can be compared with other indoloquinoxaline derivatives, such as:
Ellipticine: A naturally occurring alkaloid with antitumor properties.
Indolo[2,3-b]quinoxaline derivatives: These compounds exhibit a range of biological activities, including antiviral and anticancer effects.
1,2,3-Triazole derivatives: Known for their antimicrobial and cytotoxic activities, these compounds share some structural features with indoloquinoxalines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O/c1-17(2)19-13-12-18(3)16-24(19)30-15-14-29-23-11-7-4-8-20(23)25-26(29)28-22-10-6-5-9-21(22)27-25/h4-13,16-17H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWJEVSFQHXAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
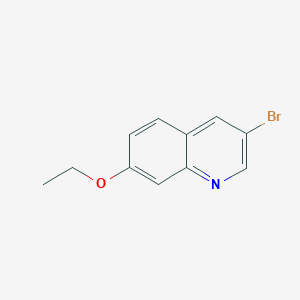
![2,4,6-trimethyl-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2521163.png)
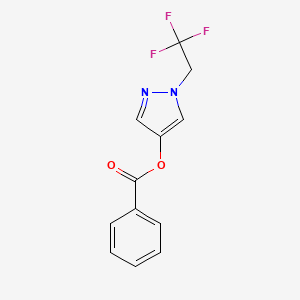
![2-({1-[(3-Chlorophenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2521165.png)
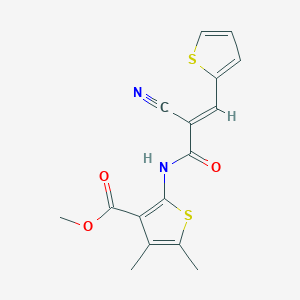
![8-(4-ethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2521168.png)
![2-(1-(2,4-dimethylphenyl)-1H-benzo[d]imidazole-5-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2521169.png)
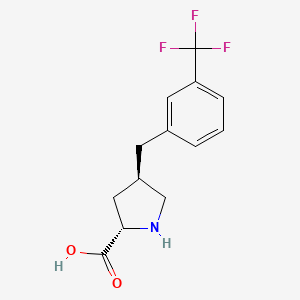
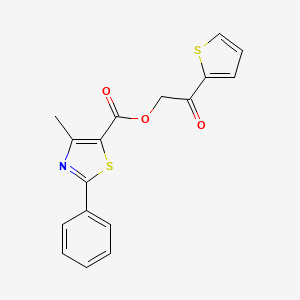

![N-(2-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2521179.png)
